molecular formula C20H19ClN2O5 B270902 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B270902
M. Wt: 402.8 g/mol
InChI Key: HVHZTXGLIIYGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as CIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In addition, 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate may work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. In addition, 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments is its relatively simple synthesis method. In addition, 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been found to be stable under various conditions, making it a good candidate for use in various experiments. However, one limitation of using 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. One area of research could focus on further understanding the mechanism of action of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in cancer cells. Another area of research could focus on developing more efficient synthesis methods for 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. In addition, research could be conducted to explore the potential applications of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in other fields, such as organic electronics and materials science.

Synthesis Methods

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate can be synthesized using a combination of organic reactions. The starting material is 5-chloro-2-methoxyaniline, which is reacted with ethyl acetoacetate to form the intermediate product. This intermediate is then reacted with phenylhydrazine and pyrrolidine to form the final product, 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate.

properties

Product Name

2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Molecular Formula

C20H19ClN2O5

Molecular Weight

402.8 g/mol

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C20H19ClN2O5/c1-27-17-8-7-14(21)10-16(17)22-18(24)12-28-20(26)13-9-19(25)23(11-13)15-5-3-2-4-6-15/h2-8,10,13H,9,11-12H2,1H3,(H,22,24)

InChI Key

HVHZTXGLIIYGSM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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